Bienvenue dans la boutique en ligne BenchChem!

crambescin B

voltage-gated sodium channel electrophysiology mechanism of action

Crambescin B (CAS 132210-63-0) is a cyclic guanidine alkaloid originally isolated from the Mediterranean marine sponge Crambe crambe, belonging to the crambescin family of natural products. Its core structure features a spiro-hemiaminal ring system bearing a guanidinium and a carboxylate moiety, which together confer structural resemblance to the classical voltage‑gated sodium channel (VGSC) blocker tetrodotoxin (TTX).

Molecular Formula C25H48N6O3
Molecular Weight 480.7 g/mol
CAS No. 132210-63-0
Cat. No. B163391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecrambescin B
CAS132210-63-0
Synonymscrambescin B
crambescin B carboxylic acid
Molecular FormulaC25H48N6O3
Molecular Weight480.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N
InChIInChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-21(25(16-14-19-34-25)31-24(28)30-20)22(32)33-18-13-10-7-9-12-17-29-23(26)27/h20-21H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31)/t20-,21-,25?/m0/s1
InChIKeyWKQBILXUHOSLDZ-ZLTNKZLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crambescin B (CAS 132210-63-0) – Baseline Characterization for Scientific Procurement


Crambescin B (CAS 132210-63-0) is a cyclic guanidine alkaloid originally isolated from the Mediterranean marine sponge Crambe crambe, belonging to the crambescin family of natural products [1]. Its core structure features a spiro-hemiaminal ring system bearing a guanidinium and a carboxylate moiety, which together confer structural resemblance to the classical voltage‑gated sodium channel (VGSC) blocker tetrodotoxin (TTX) [2]. The compound is typically sourced as a synthetic intermediate (crambescin B carboxylic acid) or as the natural ester; both forms have been pursued as VGSC‑modulating probes [3].

Why Crambescin B Cannot Be Interchanged with Generic VGSC Blockers or Other Crambescin Congeners


Despite sharing a guanidine‑rich scaffold with other crambescins and the classic sodium‑channel blocker tetrodotoxin, crambescin B (as its active carboxylic acid form) exhibits a fundamentally different mode of VGSC modulation – it fails to block peak sodium current and instead selectively attenuates veratridine‑modified sustained currents [1]. In contrast, TTX eliminates both peak and modified currents, while crambescidin 816 preferentially targets L‑type calcium channels [2]. Within the crambescin subfamily, the natural enantiomer of crambescin B carboxylic acid is markedly more potent than the corresponding crambescin A and C carboxylic acids [3]. These mechanistic and potency divergences mean that substituting a generic VGSC blocker or a related crambescin alkaloid will not replicate crambescin B’s specific pharmacological fingerprint.

Quantitative Differentiation of Crambescin B Against Closest Comparators


Mechanism of VGSC Modulation: Crambescin B Carboxylic Acid vs. Tetrodotoxin

In whole‑cell patch‑clamp recordings on HEK293T cells heterologously expressing Nav1.2, Nav1.6, and Nav1.7, crambescin B carboxylic acid (10 µM) produced no inhibition of peak sodium current (holding potential −100 mV, test potential −10 mV), whereas tetrodotoxin (TTX) abolished peak current [1]. In the presence of veratridine (100 µM), crambescin B carboxylic acid reduced veratridine‑induced sustained current by 60–80% and tail current by >70% across all three subtypes, while TTX eliminated both peak and veratridine‑modified currents. The inhibitory effect was concentration‑dependent (1–30 µM) and reversible upon washout [1].

voltage-gated sodium channel electrophysiology mechanism of action

Potency Ranking Among Crambescin A, B, and C Carboxylic Acids

In a cell‑based colorimetric VGSC inhibition assay, the natural enantiomer of crambescin B carboxylic acid displayed the highest activity among the three crambescin carboxylic acids, with a potency reported as comparable to that of tetrodotoxin [1]. The unnatural enantiomer was substantially less active (exact fold‑difference not disclosed). Crambescin A and C carboxylic acids, both synthesized from the same cascade intermediate, showed lower inhibitory activity than crambescin B carboxylic acid, although precise IC₅₀ values were not provided in the primary publication [1].

structure–activity relationship VGSC inhibition enantioselectivity

Subtype Selectivity Profile: Crambescin B Carboxylic Acid Across Nav1.2, Nav1.6, and Nav1.7

Crambescin B carboxylic acid inhibited veratridine‑modified currents through Nav1.2, Nav1.6, and Nav1.7 with similar potency, showing no marked subtype selectivity among these three VGSC isoforms in whole‑cell patch‑clamp experiments [1]. In contrast, many VGSC‑targeting drugs and natural toxins exhibit strong subtype preference (e.g., TTX is highly selective for TTX‑sensitive isoforms). The lack of pronounced subtype bias may be advantageous for applications requiring broad neuronal VGSC modulation, but it also implies that crambescin B carboxylic acid cannot substitute for isoform‑selective tools.

sodium channel subtype selectivity pain target

Synthetic Accessibility: Step‑Count Reduction in the Latest Total Synthesis

The 2024 asymmetric total synthesis of (+)-crambescin B decarboxylate achieved the target in 9 fewer steps than the shortest previously reported route, utilizing Jacobsen hydrolytic kinetic resolution to secure the optically pure epoxide starting material . The overall strategy introduced the tetrahydrofuran ring via nucleophilic substitution with an acyl anion equivalent, representing a more convergent and scalable approach. This synthetic innovation reduces the barrier to obtaining enantiopure crambescin B derivatives for research use.

total synthesis process chemistry cost of goods

Ion‑Channel Selectivity Fingerprint: Crambescins vs. Crambescidin 816

In cultured embryonic mouse cortical neurons, crambescin family members (norcrambescin A2, crambescin A2, crambescin C1) preferentially inhibited voltage‑gated potassium (K⁺) currents, with the potency rank: norcrambescin A2 > crambescin C1 > crambescin A2, while crambescidin 816 had no effect on K⁺ currents [1]. Conversely, crambescidin 816 partially blocked L‑type calcium (CaV1) channels with a potency surpassing nifedipine, and also partially inhibited Na⁺ total current. Although crambescin B itself was not tested in this study, the class‑level evidence indicates that crambescins and crambescidins possess divergent ion‑channel selectivity fingerprints, suggesting that crambescin B is more likely to follow the crambescin K⁺‑channel‑inhibiting profile than the crambescidin Ca²⁺‑blocking profile.

ion channel selectivity potassium channel calcium channel

Preferred Application Scenarios for Crambescin B Based on Verified Differentiation Evidence


State‑Dependent VGSC Modulation Without Complete Pore Block

Crambescin B carboxylic acid is uniquely suited for experiments requiring attenuation of pathological persistent sodium currents without abolishing physiological peak currents. As shown in Section 3, Evidence Item 1, it spares peak Na⁺ current while suppressing veratridine‑induced sustained and tail currents, making it a valuable tool for studying use‑dependent VGSC modulation in pain, epilepsy, or cardiac arrhythmia models .

Enantiopure VGSC Probe for SAR Studies

The high enantioselectivity of VGSC inhibition (Section 3, Evidence Item 2) mandates the use of the natural enantiomer for any SAR or pharmacological profiling campaign. Racemic material or the unnatural enantiomer will underperform, so procurement specifications must mandate enantiomeric purity (>95% ee) .

Broad‑Spectrum Neuronal VGSC Tool (Nav1.2, Nav1.6, Nav1.7)

For investigations requiring simultaneous engagement of multiple CNS‑relevant VGSC isoforms, crambescin B carboxylic acid offers a consistent potency across Nav1.2, Nav1.6, and Nav1.7 (Section 3, Evidence Item 3). This contrasts with isoform‑selective tools and positions crambescin B as a pan‑neuronal VGSC modulator .

Cost‑Conscious Access to Enantiopure Crambescin B Derivatives

The 2024 synthetic route reduces the step count by 9 steps compared to previous methods (Section 3, Evidence Item 4), enabling more economical production of (+)-crambescin B decarboxylate. This is directly relevant for procurement decisions where cost per gram and purity are key selection criteria .

Quote Request

Request a Quote for crambescin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.